molecular formula C8H6ClNO4S B1373794 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride CAS No. 78633-42-8

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

Cat. No.: B1373794
CAS No.: 78633-42-8
M. Wt: 247.66 g/mol
InChI Key: VOVZUAYMQLWUCT-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO4S and a molecular weight of 247.66 g/mol . This compound is known for its unique structure, which includes a benzoxazole ring fused with a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

3-methyl-2-oxo-1,3-benzoxazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4S/c1-10-6-4-5(15(9,12)13)2-3-7(6)14-8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVZUAYMQLWUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)Cl)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679770
Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78633-42-8
Record name 2,3-Dihydro-3-methyl-2-oxo-5-benzoxazolesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78633-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation and Chlorination Route

  • Starting Material: 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole (benzoxazolone derivative without sulfonyl chloride)
  • Sulfonation: The aromatic ring is sulfonated using reagents such as chlorosulfonic acid (ClSO3H) or sulfur trioxide-pyridine complex to introduce the sulfonyl group at the 5-position.
  • Chlorination: The sulfonic acid intermediate is then converted to the sulfonyl chloride by treatment with phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or oxalyl chloride (COCl)2 under controlled conditions.

This method is supported by patent literature describing the synthesis of benzoxazole sulfonyl derivatives, where the sulfonyl chloride group is introduced via electrophilic aromatic substitution followed by chlorination.

Alternative Synthetic Routes

  • Direct Chlorosulfonation:
    Direct chlorosulfonation of the benzoxazole ring using chlorosulfonic acid can yield the sulfonyl chloride in a one-pot reaction. However, this method requires careful control of temperature and reaction time to avoid overreaction or decomposition.

  • Use of Sulfonyl Chloride Intermediates:
    In some synthetic schemes, benzoxazole sulfonyl chlorides are prepared via intermediates such as 2-mercaptobenzoxazole derivatives, which undergo electrophilic substitution reactions to install the sulfonyl chloride group.

Reaction Conditions and Catalysts

  • Solvents: Common solvents include dichloromethane, chloroform, or chlorobenzene for sulfonation and chlorination steps.
  • Temperature: Reactions are typically performed at low to moderate temperatures (0–50 °C) to maintain selectivity and prevent degradation.
  • Catalysts: While traditional methods rely on strong sulfonating agents, recent advances in benzoxazole synthesis use nanocatalysts for ring formation, but these are less common for sulfonyl chloride introduction.

Data Table: Summary of Preparation Methods

Step Reagents/Conditions Description Yield Range (%) Notes
Benzoxazole formation 2-Aminophenol + aldehydes or acid derivatives Cyclization to form benzoxazole core 70–90 Established synthetic step
Sulfonation Chlorosulfonic acid (ClSO3H) or SO3-pyridine Electrophilic aromatic substitution at 5-position 60–85 Requires temperature control
Chlorination Thionyl chloride (SOCl2), PCl5, or oxalyl chloride Conversion of sulfonic acid to sulfonyl chloride 75–90 Performed under anhydrous conditions
One-pot chlorosulfonation Chlorosulfonic acid (excess) Direct introduction of sulfonyl chloride group 50–80 Simplifies process but less selective

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.

Case Study:
In a study focused on synthesizing novel benzoxazole derivatives, researchers utilized this compound as a starting material to produce sulfonamide derivatives with enhanced antibacterial properties. The derivatives exhibited significant activity against Gram-positive bacteria, indicating the potential for developing new antibiotics .

Organic Synthesis

The reactivity of sulfonyl chlorides makes them valuable in organic synthesis, particularly in the formation of sulfonamides and other functional groups.

Applications:

  • Synthesis of Sulfonamides: The compound can react with amines to form sulfonamides, which are important in pharmaceuticals.
  • Functionalization Reactions: It can be used in nucleophilic substitution reactions to introduce sulfonyl groups into various organic molecules.

Data Table: Synthesis Pathways Using this compound

Reaction TypeReactantsProductsYield (%)
Nucleophilic Substitution3-Methyl-2-oxo... + AmineSulfonamide Derivatives85
AcylationSulfonyl Chloride + AlcoholSulfones90
Coupling ReactionsSulfonyl Chloride + Aryl HalideAryl Sulfones75

Proteomics Research

This compound has also found application in proteomics research for labeling proteins and studying their interactions. The sulfonyl chloride group can react with amino groups in proteins, facilitating the development of probes for studying protein dynamics.

Case Study:
In proteomic studies, researchers have employed this compound to create fluorescently labeled proteins that allow for real-time tracking of protein interactions within cells. This application is crucial for understanding cellular processes and disease mechanisms .

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often used to modify the structure and properties of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. The presence of the methyl group at the 3-position and the sulfonyl chloride group at the 5-position provides distinct chemical properties compared to its analogs .

Biological Activity

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride (CAS Number: 78633-42-8) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant case studies and research findings.

  • Molecular Formula: C8H6ClNO4S
  • Molecular Weight: 247.66 g/mol
  • Structure: The compound features a benzoxazole ring structure with a sulfonyl chloride functional group, which is critical for its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. In particular, various derivatives have been tested against Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3-Methyl-2-oxo-benzoxazoleStaphylococcus aureus12.5 µg/mL
3-Methyl-2-oxo-benzoxazoleEscherichia coli25 µg/mL

Studies show that modifications to the benzoxazole structure can enhance antimicrobial efficacy, suggesting that this compound may also possess similar properties .

2. Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. In vitro tests have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)25.72 ± 3.95
A549 (Lung Cancer)45.2 ± 13.0
HepG2 (Liver Cancer)30.0 ± 5.0

The compound's mechanism often involves inducing apoptosis in cancer cells and inhibiting key signaling pathways associated with tumor growth .

3. Cytotoxic Effects

Cytotoxicity assays have shown that certain derivatives of benzoxazole can selectively induce cell death in malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

Case Studies

A notable study investigated the effects of a related benzoxazole compound on tumor-bearing mice. The results indicated a significant reduction in tumor size when treated with the compound over a specified period . Another study highlighted the cytotoxic effects of various benzoxazole derivatives on human cancer cell lines, demonstrating their potential as therapeutic agents .

Q & A

Q. What are the established synthetic pathways for 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride, and what are the critical parameters affecting reaction efficiency?

  • Methodological Answer : Synthesis typically involves benzoxazole ring formation followed by sulfonation/chlorination . For benzoxazole core construction, refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids under acidic conditions (e.g., polyphosphoric acid) is effective, as demonstrated in analogous benzoxazole carboxylate syntheses . Subsequent sulfonation may employ chlorosulfonic acid, while chlorination often uses PCl₅ in anhydrous dichloroethane (80°C, 6 hours), achieving >85% conversion . Critical parameters include:
  • Temperature control : Maintain 55–80°C during chlorination to avoid side reactions.
  • Stoichiometry : Use 1.2–1.5 equivalents of PCl₅ to ensure complete conversion.
  • Moisture exclusion : Karl Fischer titration (<50 ppm H₂O) and argon atmosphere protocols prevent hydrolysis .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound in research settings?

  • Methodological Answer :
  • Structural elucidation :
  • ¹H/¹³C NMR : Aromatic protons adjacent to sulfonyl chloride show deshielding (δ 7.5–8.5 ppm); sulfonyl carbon resonates at δ 120–125 ppm in ¹³C NMR .
  • FTIR : Confirm S=O stretches at ~1370 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric).
  • Purity assessment :
  • HPLC-UV : Use C18 columns with 70:30 acetonitrile/water mobile phase; monitor at 254 nm for >98% purity .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 259.98 for C₈H₆ClNO₃S) .

Advanced Research Questions

Q. How can researchers mechanistically investigate the ring-closure step during benzoxazole formation?

  • Methodological Answer :
  • Kinetic isotope effects (KIEs) : Introduce deuterium at the hydroxyl group of methyl-3-amino-4-hydroxybenzoate; monitor isotopic scrambling via ²H NMR to identify rate-determining steps .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map the energy profile of cyclization, focusing on nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon .
  • In situ monitoring : Use rapid-quench NMR at -40°C to trap intermediates or time-resolved FTIR to track carbonyl consumption (1700–1750 cm⁻¹) .

Q. What experimental approaches resolve discrepancies in reported reaction yields during sulfonyl chloride group introduction?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply response surface methodology to optimize variables:
  • Chlorination agents : Compare PCl₅ (higher yields, 85%) vs. SOCl₂ (72%) under identical conditions .
  • Solvent polarity : Neat PCl₅ vs. dichloromethane/PCl₅ mixtures.
  • Microreactor screening : Conduct parallel trials (0.5–5 mL scale) with online LC-MS to rapidly identify optimal conditions (e.g., 80°C, 6h for PCl₅) .
  • Moisture quantification : Implement Karl Fischer titration for reagents and solvents to address yield variability caused by hydrolysis .

Q. How can computational tools predict the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions between the sulfonyl chloride and nucleophiles (e.g., amines), focusing on electrostatic potential maps of the sulfur center .
  • Transition state analysis : Calculate activation energies for SN2 mechanisms at the sulfur atom using Gaussian 09 (MP2/cc-pVTZ level) .
  • Solvent effects : Simulate reaction trajectories in polar aprotic solvents (e.g., DMF) via molecular dynamics (MD) to assess solvation influences .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported spectroscopic data for sulfonyl chloride derivatives?

  • Methodological Answer :
  • Standardized protocols : Adopt IUPAC-recommended NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent, TMS internal standard) .
  • Cross-lab validation : Share samples with independent labs for replicate ¹H NMR and HRMS analyses; compare δ values and m/z tolerances (±5 ppm) .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, particularly for confirming regiochemistry of substitution .

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